5-Hexyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-Hexyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Properties
5-Hexyl-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole core, is utilized in the synthesis of compounds with notable anticancer properties. Studies have demonstrated the potential of various 1,3,4-thiadiazole derivatives in inhibiting cancer cell lines. For instance, compounds derived from this core showed cytotoxicity against MDA-MB-231 and PC-3 cancer cell lines, with compound 3A exhibiting significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020). Another study synthesized 1,3,4-thiadiazole analogues and evaluated their anticancer activity, demonstrating promising results against human breast adenocarcinoma cells (Krishna et al., 2020).
Synthesis of Metal Complexes
Research has been conducted on the synthesis of novel metal complexes using derivatives of this compound. These complexes, characterized by various spectroscopic methods, show potential applications in materials chemistry (Al-Amiery et al., 2009).
Biological Activity of Azo Dye Derivatives
The 1,3,4-thiadiazole core is also utilized in synthesizing heterocyclic azo dyes, which have been screened for biological activity. Such derivatives present potential applications in developing therapeutic drugs (Kumar et al., 2013).
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis methods for derivatives of 1,3,4-thiadiazol-2-amine have been investigated. These methods increase the efficiency of reactions and offer alternatives to conventional synthesis techniques (Erdogan, 2018).
Molecular Structure and Interaction Studies
1,3,4-Thiadiazole derivatives have been analyzed for their molecular structures, including studies on noncovalent interactions and crystallographic analysis. Such studies contribute to a deeper understanding of the chemical properties of these compounds, aiding in the design of more effective drugs (El-Emam et al., 2020).
Novel Synthesis Methods
Innovative methods for synthesizing 1,3,4-thiadiazole-2-amine derivatives have been developed, which are more environmentally friendly and avoid the use of toxic additives. These advancements are crucial for the sustainable production of pharmaceuticals (Kokovina et al., 2021).
Antimicrobial Applications
1,3,4-Thiadiazole derivatives, including those related to this compound, have been explored for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Serban et al., 2018).
Development of Electroluminescent Materials
The 1,3,4-thiadiazole core is also being explored in the field of material science, particularly in the development of electroluminescent materials. These materials have applications in creating devices with efficient light-emitting properties (Liu et al., 2016).
Safety and Hazards
Future Directions
Thiadiazole derivatives, including 5-Hexyl-1,3,4-thiadiazol-2-amine, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further exploring their potential uses in various fields, such as medicinal chemistry, and developing more effective synthesis methods .
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit diverse pharmacological activities, including anticancer properties .
Mode of Action
It’s worth noting that thiadiazole derivatives have been found to exhibit anticancer effects on various cell lines . The anticancer potential of these compounds was evaluated through in silico and in vitro cell-based assays using LoVo and MCF-7 cancer lines .
Biochemical Pathways
It’s known that thiadiazole derivatives can affect cell viability, proliferation, apoptosis, and cell cycle , which are critical pathways in cancer progression.
Result of Action
Similar compounds have shown promising anticancer activity . For instance, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .
Properties
IUPAC Name |
5-hexyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLNSKOAPHNKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365473 | |
Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52057-91-7 | |
Record name | 5-hexyl-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52057-91-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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